

Chemical structure and stereochemistry of Pedalitin

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Compound of Interest

Compound Name: *Pedalitin*

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Pedalitin**

Introduction

Pedalitin is a naturally occurring flavonoid, specifically a tetrahydroxy-monomethoxy-flavone, that has been isolated from various plant species, including *Eremosparton songoricum*, *Rabdosia japonica*, and *Ruellia tuberosa*.^{[1][2]} As a member of the flavonoid class, **Pedalitin** has garnered interest from researchers for its potential biological activities, such as its role as an inhibitor of xanthine oxidase, tyrosinase, and α -glucosidase.^{[1][3][4]} This guide provides a comprehensive overview of its chemical structure, stereochemical properties, and the experimental methodologies used for its characterization and synthesis.

Chemical Structure

Pedalitin's core structure is a flavone, which consists of a C6-C3-C6 backbone. The molecule is characterized by four hydroxyl (-OH) groups and one methoxy (-OCH₃) group attached to this backbone.

IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for **Pedalitin** is 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one.^[1] Its chemical structure is depicted in the diagram below.

Caption: 2D chemical structure of **Pedalitin**.

Physicochemical Properties

A summary of the key identifiers and physicochemical properties of **Pedalitin** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₂ O ₇	[1][5]
Molecular Weight	316.26 g/mol	[1][5]
CAS Registry Number	22384-63-0	[1][5]
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one	[1]
Synonyms	3',4',5,6-Tetrahydroxy-7-methoxyflavone; 5,6,3',4'-Tetrahydroxy-7-methoxyflavone; 6-Hydroxyluteolin-7-methyl ether	[1][4][5]
Physical Description	Yellow powder	[4]
Melting Point	300 - 301 °C	[1]
InChIKey	QWUHUBDKQQPMQG-UHFFFAOYSA-N	[1]

Stereochemistry

Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. The concept of absolute configuration, often described using R/S notation, is applied to chiral centers—typically a carbon atom bonded to four different substituents.[6][7]

Pedalitin, as a flavone, possesses a largely planar ring system and does not contain any chiral centers in its structure. Therefore, it is an achiral molecule and does not exhibit enantiomerism. Consequently, the designation of an absolute configuration (R or S) is not applicable to **Pedalitin**.

While **Pedalitin** itself is achiral, the conformation of its structure, particularly the rotation around the single bond connecting the B-ring to the C-ring, is of interest. X-ray crystallography studies on a tetraacetate derivative of **Pedalitin** have been conducted to unambiguously determine its structure and conformation.[3] These studies revealed a dihedral angle of 166.9(18)° for the C(3)-C(2)-C(1')-C(2') bond, indicating a near-to-flat geometry.[3]

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of natural products like **Pedalitin**. While detailed spectra for **Pedalitin** itself are not fully provided in the cited literature, data for its tetraacetate derivative have been published.

Data Type	Values	Reference(s)
¹ H NMR (Pedalitin tetraacetate)	(500 MHz, CDCl ₃) δ 3.95 (s, 3H), 2.44 (s, 3H), 2.35 (s, 6H), 2.34 (s, 3H), 2.33 (s, 3H)	[3]
¹³ C NMR (Pedalitin tetraacetate)	(125 MHz, CDCl ₃) δ 176.0, 168.7, 168.0, 167.9, 167.8, 160.3, 156.3, 155.6, 144.6, 142.6, 141.8, 130.7, 129.9, 124.4, 124.2, 121.4, 111.2, 108.6, 98.2, 56.6, 20.8, 20.7, 20.6, 20.2	[3]
GC-MS (Pedalitin)	Top Peak m/z: 316; 2nd Highest m/z: 270	[1]

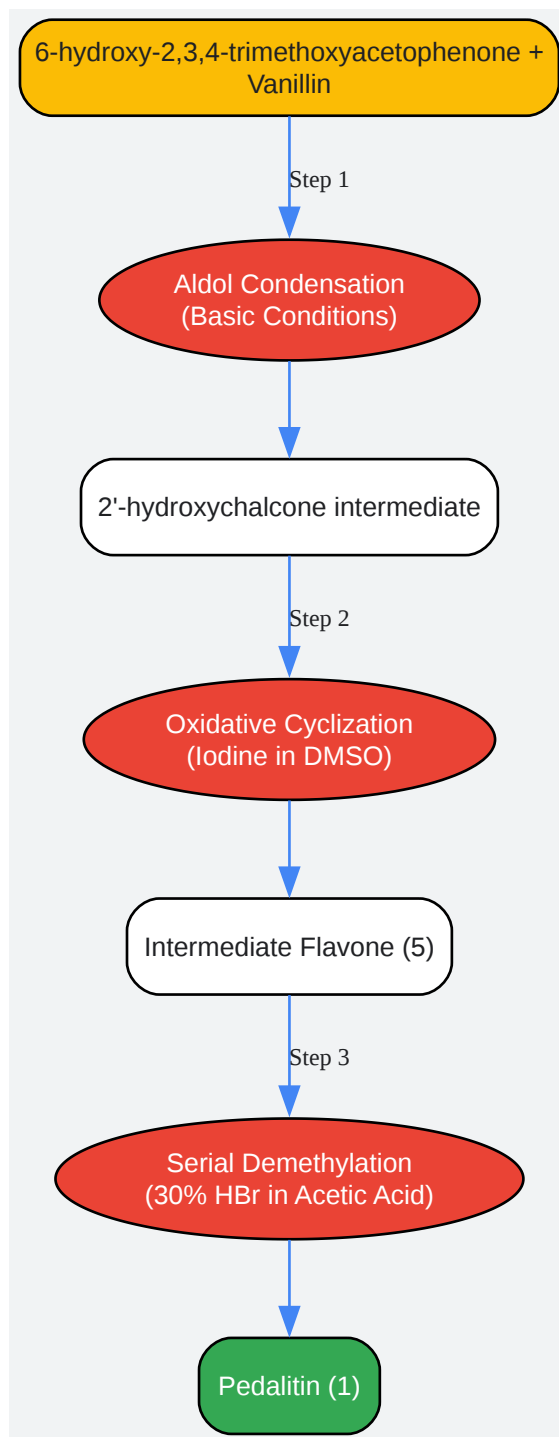
Experimental Protocols

The following sections detail the methodologies for the synthesis of **Pedalitin** and the preparation of its derivative for structural analysis.

Synthesis of Pedalitin

A concise synthesis of **Pedalitin** has been achieved through a multi-step process starting from readily available materials.[3][8] The workflow involves an aldol condensation, an oxidative

cyclization, and a final demethylation step.



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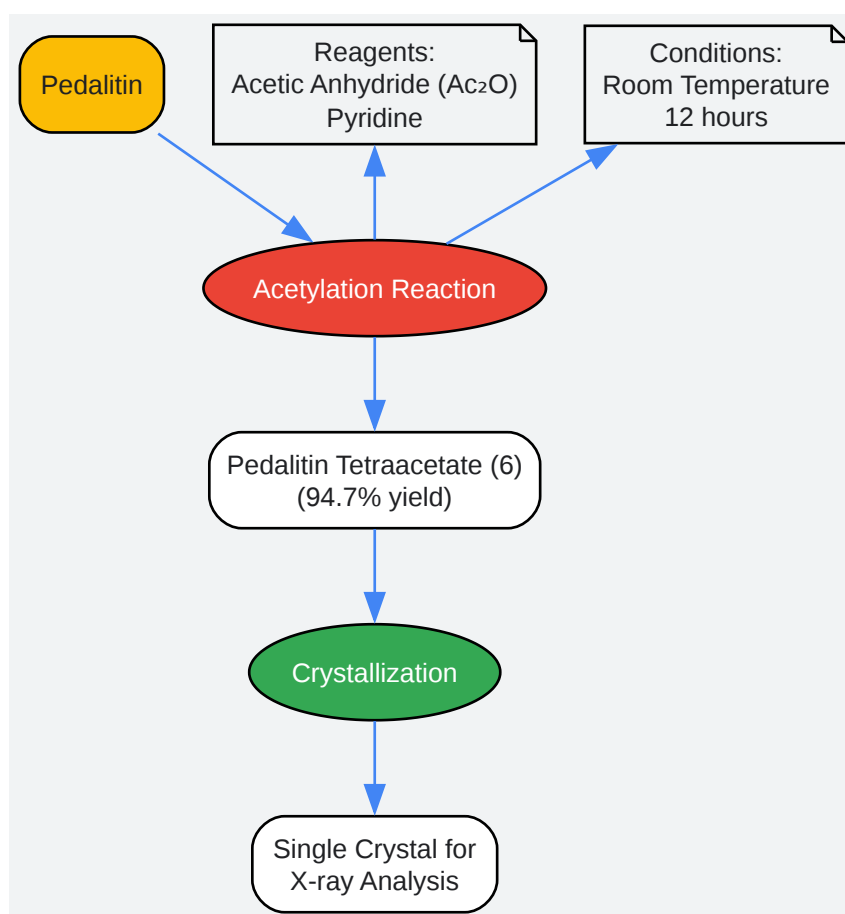
Caption: Workflow for the chemical synthesis of **Pedalitin**.

Detailed Protocol:

- Aldol Condensation: 6-hydroxy-2,3,4-trimethoxyacetophenone is reacted with vanillin under basic conditions. This reaction yields the 2'-hydroxychalcone intermediate.[3][8]
- Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization using iodine in dimethyl sulfoxide (DMSO). This step forms the flavone ring system.[3][8]
- Demethylation: The intermediate flavone undergoes serial demethylation of three methoxy groups at the 5-, 6-, and 3'-positions. This is achieved by treatment with a 30% hydrogen bromide solution in acetic acid, yielding the final product, **Pedalitin**. [3][8]

Preparation of Pedalitin Tetraacetate for X-ray Crystallography

To obtain a single crystal suitable for X-ray analysis and unambiguously confirm the structure, **Pedalitin** is converted to its tetraacetate derivative.[3]



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Caption: Experimental workflow for **Pedalitin** acetylation.

Detailed Protocol:

- Acetylation: **Pedalitin** is acetylated using standard conditions: acetic anhydride (Ac_2O) and pyridine. The reaction is carried out at room temperature for 12 hours. This procedure yields **Pedalitin** tetraacetate in high purity (94.7%).^[3]
- Crystallization: A single crystal suitable for X-ray analysis is obtained by slow evaporation of a solution of the tetraacetate (5 mg) in ethanol (2 mL).^[3]

Conclusion

Pedalitin is an achiral, naturally occurring flavone with a well-defined chemical structure. Its identity has been confirmed through systematic nomenclature, spectroscopic analysis, and unambiguously by X-ray crystallography of its tetraacetate derivative. The synthetic pathways developed provide a reliable method for obtaining this compound for further research into its biological and pharmacological properties. This guide serves as a technical resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

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